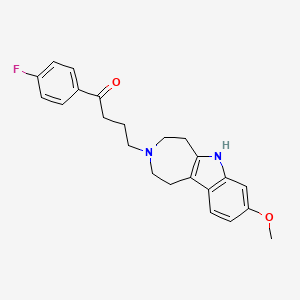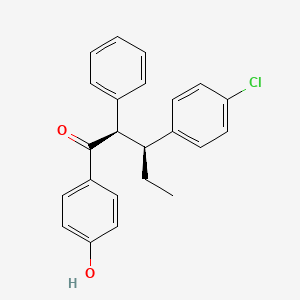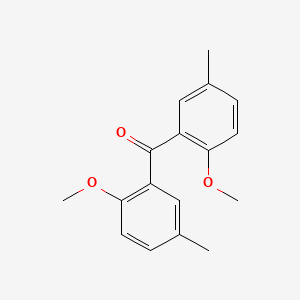
Benzophenone, 2,2'-dimethoxy-5,5'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- is a chemical compound known for its unique structural properties and applications. It is a derivative of benzophenone, characterized by the presence of two methoxy groups and two methyl groups attached to the benzene rings. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with resorcinol monomethyl ether in the presence of zinc chloride and phosphorous oxychloride at temperatures around 70-75°C . Another method involves the reaction of 2,2’,4,4’-tetrahydroxybenzophenone with dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized. The use of advanced catalytic systems and controlled reaction environments helps in achieving high efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like iron or copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in studies involving UV absorption and photoprotection due to its ability to absorb ultraviolet light.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of UV-protective coatings, plastics, and other materials.
Mecanismo De Acción
The mechanism by which Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- exerts its effects involves the absorption of UV light, leading to the formation of excited states. These excited states can then participate in various photochemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved are primarily related to its ability to interact with and stabilize free radicals, thereby preventing photodegradation of materials.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone-9:
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone: A closely related compound with similar structural features.
Uniqueness
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring UV absorption and photostability.
Propiedades
Número CAS |
32229-36-0 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
bis(2-methoxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-11-5-7-15(19-3)13(9-11)17(18)14-10-12(2)6-8-16(14)20-4/h5-10H,1-4H3 |
Clave InChI |
HLHGYRZGESXZHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(=O)C2=C(C=CC(=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
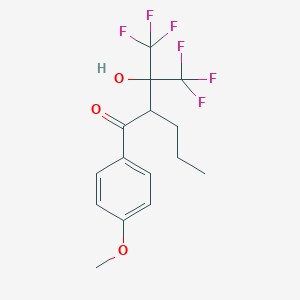
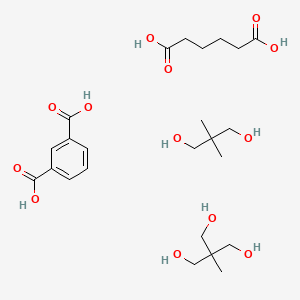

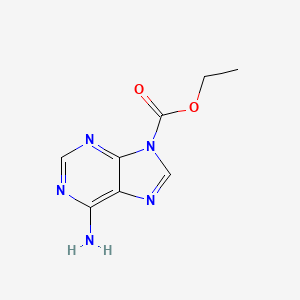
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
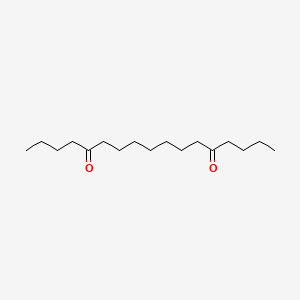

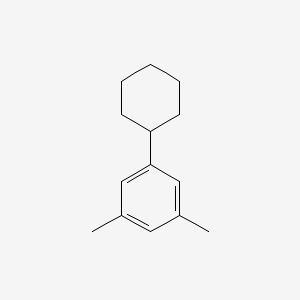
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)


